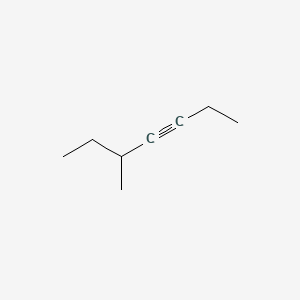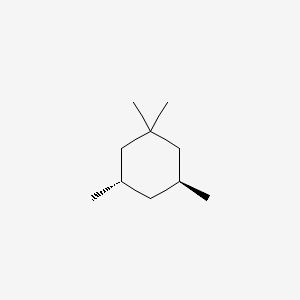
trans-1,1,3,5-Tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where four methyl groups are attached to the 1st, 1st, 3rd, and 5th positions of the cyclohexane ring in a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,3,5-Tetramethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,1,3,5-Tetramethylcyclohexane can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,1,3,5-Tetramethylcyclohexane is used as a model compound in studying stereochemistry and conformational analysis. Its unique structure makes it an ideal candidate for understanding the effects of steric hindrance and ring strain in cyclohexane derivatives .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties. Research into similar compounds has shown promise in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it valuable in producing polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of trans-1,1,3,5-Tetramethylcyclohexane primarily involves its interactions with various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols through the cleavage of C-H bonds and the formation of C=O bonds .
Comparación Con Compuestos Similares
cis-1,1,3,5-Tetramethylcyclohexane: The cis isomer of the compound, where the methyl groups are on the same side of the cyclohexane ring.
1,1,3,5-Tetramethylcyclohexane: The parent compound without specific stereochemistry.
1,2,4,5-Tetramethylcyclohexane: A different isomer with methyl groups at the 1st, 2nd, 4th, and 5th positions
Uniqueness: trans-1,1,3,5-Tetramethylcyclohexane is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity, stability, and interactions with other molecules, making it different from its cis counterpart and other isomers .
Propiedades
Fórmula molecular |
C10H20 |
|---|---|
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(3S,5S)-1,1,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
WOJSMJIXPQLESQ-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC(C1)(C)C)C |
SMILES canónico |
CC1CC(CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

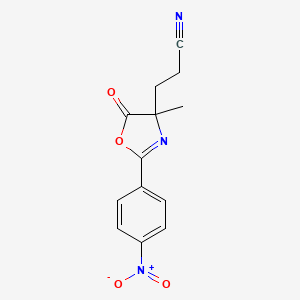
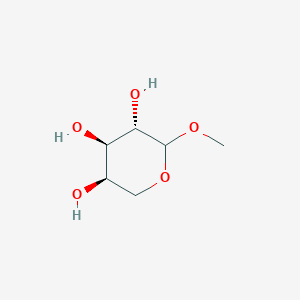

![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
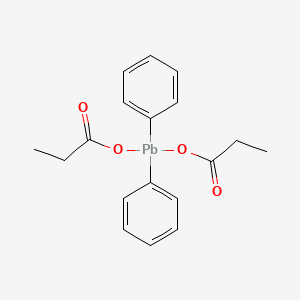
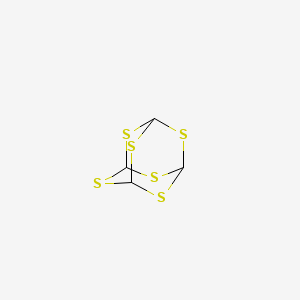
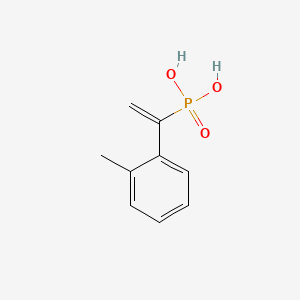


![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
